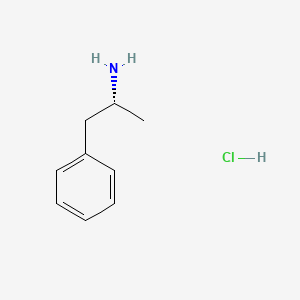
Levamfetamine hydrochloride
Descripción general
Descripción
La dextroanfetamina es un estimulante potente del sistema nervioso central y el enantiómero dextrorrotatorio de la anfetamina . Se prescribe comúnmente para el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH) y la narcolepsia . Además, se utiliza como un potenciador del rendimiento deportivo, un potenciador cognitivo y recreativamente como un afrodisíaco y un euforizante .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La dextroanfetamina se puede sintetizar a partir de D-fenilalanina. La síntesis implica varios pasos, incluida la reducción del aminoácido al amina correspondiente, seguida de la resolución para obtener el enantiómero deseado . La secuencia de reacción procede a través de tres intermediarios, asegurando que la configuración absoluta del átomo de carbono asimétrico se mantenga .
Métodos de producción industrial: La producción industrial de dextroanfetamina implica técnicas de resolución quiral para aislar el enantiómero deseado. Se emplean técnicas como la recristalización y la cromatografía para refinar el compuesto y cumplir con los estándares de calidad farmacéutica .
Análisis De Reacciones Químicas
Tipos de reacciones: La dextroanfetamina sufre varias reacciones químicas, que incluyen:
Oxidación: La dextroanfetamina se puede oxidar para formar bencil metil cetona.
Reducción: La reducción de la dextroanfetamina puede producir fenilpropanolamina.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo amina, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo para reacciones de sustitución.
Productos principales:
Oxidación: Bencil metil cetona.
Reducción: Fenilpropanolamina.
Sustitución: Varias anfetaminas sustituidas.
Aplicaciones Científicas De Investigación
La dextroanfetamina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizada como compuesto de referencia en el estudio de la resolución quiral y la pureza enantiomérica.
Biología: Investigada por sus efectos en la liberación y captación de neurotransmisores.
Medicina: Ampliamente estudiada por sus efectos terapéuticos en el tratamiento del TDAH y la narcolepsia.
Industria: Utilizada en el desarrollo de drogas para mejorar el rendimiento y potenciadores cognitivos.
Mecanismo De Acción
La dextroanfetamina ejerce sus efectos aumentando la liberación de neurotransmisores monoamina, incluida la dopamina, la norepinefrina y la serotonina, de sus sitios de almacenamiento en las terminales nerviosas . También inhibe la recaptación de estos neurotransmisores, lo que lleva a concentraciones aumentadas en la hendidura sináptica . El compuesto actúa sobre el receptor 1 asociado a la traza de amina (TAAR1) y el transportador 2 de monoaminas vesicular (VMAT2), facilitando la liberación de neurotransmisores .
Compuestos similares:
Metanfetamina: Un compuesto estructuralmente similar con un grupo metilo adicional, lo que lleva a una mayor potencia y un mayor potencial de abuso.
Unicidad de la dextroanfetamina: La dextroanfetamina es única debido a su alta potencia y eficacia en el tratamiento del TDAH y la narcolepsia. Su acción específica sobre TAAR1 y VMAT2 la distingue de otros estimulantes, proporcionando un efecto terapéutico más específico .
Comparación Con Compuestos Similares
Levoamphetamine: The levorotatory enantiomer of amphetamine, which has less pronounced central nervous system effects compared to dextroamphetamine.
Methamphetamine: A structurally similar compound with an additional methyl group, leading to increased potency and higher potential for abuse.
Methylphenidate: Another central nervous system stimulant used to treat ADHD, with a different mechanism of action involving dopamine reuptake inhibition.
Uniqueness of Dextroamphetamine: Dextroamphetamine is unique due to its high potency and efficacy in treating ADHD and narcolepsy. Its specific action on TAAR1 and VMAT2 distinguishes it from other stimulants, providing a more targeted therapeutic effect .
Propiedades
| The exact mechanism of amphetamines as a class is not known. Dextroamphetamine acts by preventing reuptake, increasing release, and stimulating reverse-transport of dopamine in synaptic clefts in the striatum. Newer evidence shows amphetamines may also alter the number of dopamine transporters in synaptic clefts. | |
Número CAS |
41820-21-7 |
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
(2S)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 |
Clave InChI |
KWTSXDURSIMDCE-QMMMGPOBSA-N |
SMILES |
CC(CC1=CC=CC=C1)N.Cl |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)N |
SMILES canónico |
CC(CC1=CC=CC=C1)N |
Punto de ebullición |
203.5 °C BP: 80 °C at 1.6 kPa |
Color/Form |
Colorless liquid Oil |
Densidad |
0.949 g/cu cm at 15 °C |
melting_point |
27.5 °C < 25 °C |
Descripción física |
Solid |
Pictogramas |
Acute Toxic |
Solubilidad |
Moderately Soluble Slightly soluble in water Soluble in ethanol, ether 1.74e+00 g/L |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


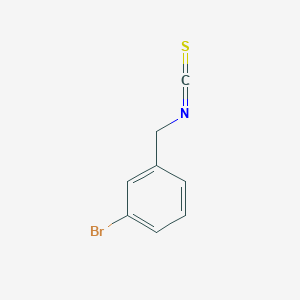
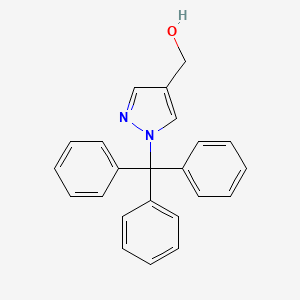
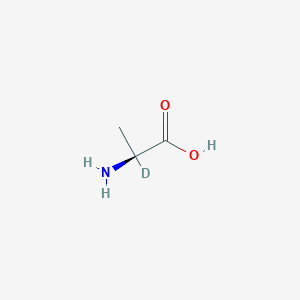


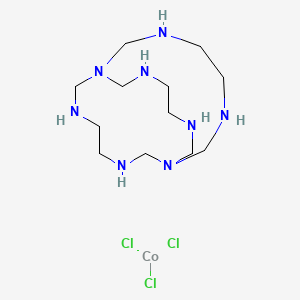


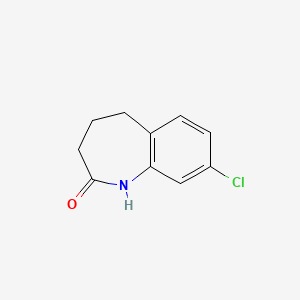
![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
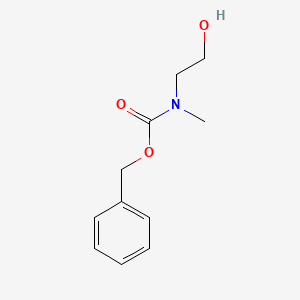
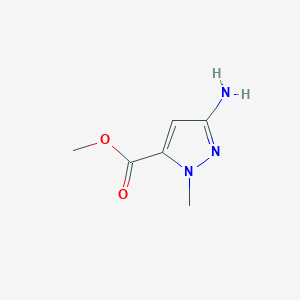
![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)
![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)
